

Crystal Structure Analysis of a 4,5-Dimethylthiophene Derivative: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dimethylthiophene-3-carboxylic acid

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of a 4,5-dimethylthiophene derivative, serving as a valuable resource for understanding the solid-state properties of this class of compounds. Due to the limited availability of public domain crystallographic data for **4,5-Dimethylthiophene-3-carboxylic acid**, this document focuses on the closely related and structurally significant compound, Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. The methodologies and data presented offer a representative example of the crystallographic analysis applicable to this family of molecules, which are of interest in medicinal chemistry and materials science.

Molecular Structure and Crystallographic Data

The molecular structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group. The thiophene ring and the ethoxycarbonyl group are nearly coplanar. The crystal structure is stabilized by an intramolecular N—H···O hydrogen bond, which creates an S(6) ring motif. Furthermore, molecules are linked by intermolecular N—H···O hydrogen bonds, forming wave-like chains within the crystal lattice.^[1]

Table 1: Crystal Data and Structure Refinement for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.^[1]

Parameter	Value
Empirical formula	C ₉ H ₁₃ NO ₂ S
Formula weight	199.26
Temperature	296 K
Wavelength	1.54178 Å (Cu Kα)
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	7.9487 (2) Å
b	9.8939 (3) Å
c	13.4348 (4) Å
α	90°
β	106.143 (2)°
γ	90°
Volume	1014.90 (5) Å ³
Z	4
Density (calculated)	1.304 Mg/m ³
Absorption coefficient	2.59 mm ⁻¹
F(000)	424
Crystal size	0.92 × 0.26 × 0.08 mm
Theta range for data collection	4.3 to 68.4°
Index ranges	-9 ≤ h ≤ 9, -11 ≤ k ≤ 11, -15 ≤ l ≤ 15
Reflections collected	6429
Independent reflections	1671 [R(int) = 0.029]

Completeness to theta = 68.4°	99.4 %
Absorption correction	Multi-scan
Max. and min. transmission	0.820 and 0.199
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1671 / 0 / 132
Goodness-of-fit on F ²	1.07
Final R indices [I>2sigma(I)]	R1 = 0.037, wR2 = 0.104
R indices (all data)	R1 = 0.041, wR2 = 0.108
Largest diff. peak and hole	0.19 and -0.17 e.Å ⁻³

Experimental Protocols

Synthesis and Crystallization

The synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate was performed following established chemical routes. High-purity single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution at room temperature.[\[1\]](#)

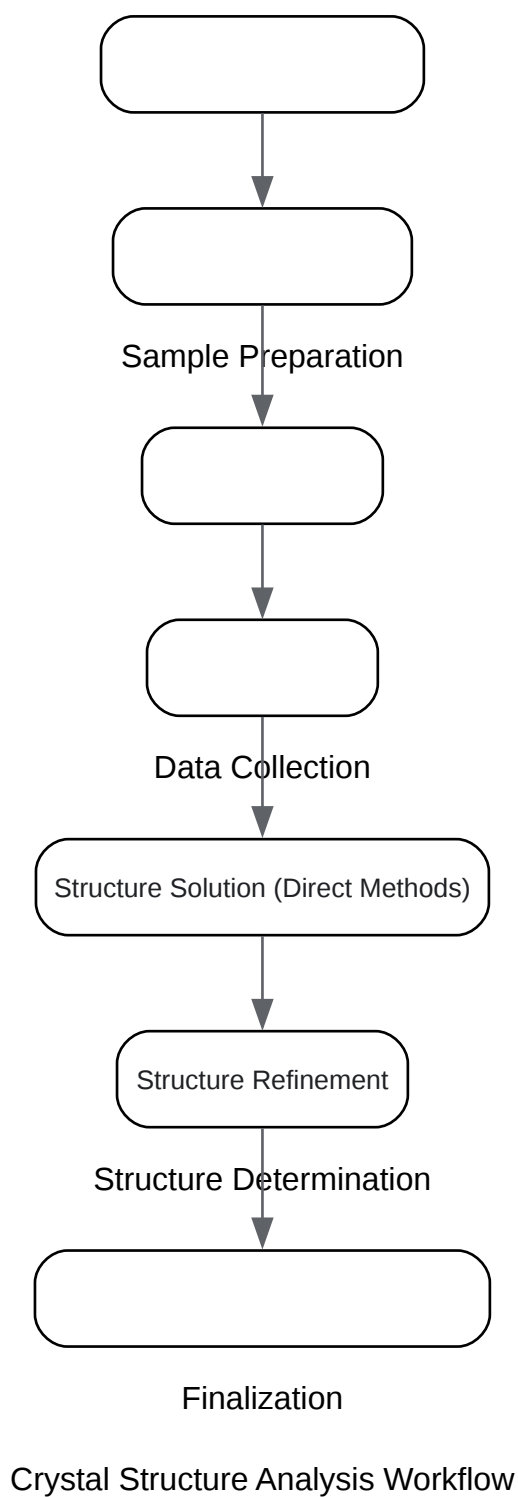
X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The crystallographic data were collected using a Bruker SMART APEXII CCD area-detector diffractometer with graphite-monochromated Cu K α radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[\[1\]](#)

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the crystal structure analysis.

Caption: Molecular structure of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.



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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

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References

- 1. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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